4-Fluoro-3,3-dimethyl-7-nitro-2,3-dihydro-1H-inden-1-one

Medicinal Chemistry Structure-Activity Relationship Regioselective Synthesis

4-Fluoro-3,3-dimethyl-7-nitro-2,3-dihydro-1H-inden-1-one (CAS 1951441-50-1, molecular formula C₁₁H₁₀FNO₃, molecular weight 223.20 g/mol) is a polyfunctionalized 1-indenone derivative bearing three distinct substituents on the indanone core: a C-4 fluoro substituent, geminal C-3 dimethyl groups, and a C-7 nitro group. The ketone at C-1, the aryl fluoride at C-4, and the nitro group at C-7 constitute three orthogonal reactive handles that are individually addressable in multi-step synthetic sequences, while the 3,3-dimethyl motif provides a quaternary carbon center that eliminates enolization at C-2 and suppresses benzylic oxidation pathways.

Molecular Formula C11H10FNO3
Molecular Weight 223.20 g/mol
Cat. No. B8030327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3,3-dimethyl-7-nitro-2,3-dihydro-1H-inden-1-one
Molecular FormulaC11H10FNO3
Molecular Weight223.20 g/mol
Structural Identifiers
SMILESCC1(CC(=O)C2=C(C=CC(=C21)F)[N+](=O)[O-])C
InChIInChI=1S/C11H10FNO3/c1-11(2)5-8(14)9-7(13(15)16)4-3-6(12)10(9)11/h3-4H,5H2,1-2H3
InChIKeyLCXQUUPKMMRGTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-3,3-dimethyl-7-nitro-2,3-dihydro-1H-inden-1-one: Indenone-Based Building Block with Orthogonal Reactive Handles


4-Fluoro-3,3-dimethyl-7-nitro-2,3-dihydro-1H-inden-1-one (CAS 1951441-50-1, molecular formula C₁₁H₁₀FNO₃, molecular weight 223.20 g/mol) is a polyfunctionalized 1-indenone derivative bearing three distinct substituents on the indanone core: a C-4 fluoro substituent, geminal C-3 dimethyl groups, and a C-7 nitro group . The ketone at C-1, the aryl fluoride at C-4, and the nitro group at C-7 constitute three orthogonal reactive handles that are individually addressable in multi-step synthetic sequences, while the 3,3-dimethyl motif provides a quaternary carbon center that eliminates enolization at C-2 and suppresses benzylic oxidation pathways . The compound is commercially available at 97% purity and is offered as a versatile small-molecule scaffold for medicinal chemistry and chemical biology applications [1].

Why 4-Fluoro-3,3-dimethyl-7-nitro-2,3-dihydro-1H-inden-1-one Cannot Be Replaced by Generic Indanone Analogs


Indanone-based building blocks are widely used in drug discovery, yet their utility is critically determined by the nature, position, and interplay of substituents [1]. The 4-fluoro-3,3-dimethyl-7-nitro-2,3-dihydro-1H-inden-1-one molecule integrates three pharmacochemically significant modifications—fluorine at C-4 for metabolic stability and target-binding modulation, gem-dimethyl at C-3 for conformational restriction and metabolic shielding, and nitro at C-7 as a precursor to amines and a modulator of electronic properties—that are not simultaneously present in any close commercially available congener [2][3]. Generic substitution with a positional isomer (e.g., 6-nitro instead of 7-nitro), a des-fluoro analog, or an unsubstituted indanone would eliminate or transpose at least one of these orthogonal functionalities, fundamentally altering the compound's reactivity profile, electronic distribution, and downstream synthetic trajectory [1][4].

Quantitative Differentiation Evidence: 4-Fluoro-3,3-dimethyl-7-nitro-2,3-dihydro-1H-inden-1-one Versus Closest Structural Analogs


Nitro Group Positional Isomerism: 7-Nitro vs. 6-Nitro Regioisomer — Electronic and Steric Consequences

The target compound bears the nitro group at the C-7 position (peri to the carbonyl), whereas the commercially prevalent regioisomer 3,3-dimethyl-6-nitro-2,3-dihydro-1H-inden-1-one (CAS 67159-79-9) carries it at C-6 (meta to the carbonyl). This positional difference alters the electronic conjugation pathway: the 7-nitro group engages in through-space peri-interactions with the C-1 ketone and experiences steric compression from the adjacent 3,3-dimethyl group, which can modulate both the reduction potential of the nitro group and the electrophilicity of the ketone . The 6-nitro isomer has a molecular weight of 205.21 g/mol (C₁₁H₁₁NO₃) and a measured boiling point, whereas the target's molecular weight is 223.20 g/mol (C₁₁H₁₀FNO₃); the additional 18 Da reflects the combined fluorine-for-hydrogen substitution at C-4, which is absent in the 6-nitro analog . No published direct head-to-head reactivity or biological comparison between these two regioisomers currently exists [1].

Medicinal Chemistry Structure-Activity Relationship Regioselective Synthesis

Fluorine Substitution at C-4: Physicochemical Differentiation from Des-Fluoro and Chloro Analogs

The C-4 fluorine atom replaces a hydrogen present in des-fluoro congeners (e.g., 7-nitro-1-indanone, CAS 183061-37-2, C₉H₇NO₃, MW 177.16) and differentiates this compound from potential 4-chloro analogs. In modern medicinal chemistry, aryl fluorination is extensively documented to improve metabolic stability by blocking cytochrome P450-mediated oxidation at the substituted position and to modulate logP within an optimal range for oral bioavailability [1][2]. The target compound (C₁₁H₁₀FNO₃) has a computed LogP of 2.5979 . The des-fluoro analog 7-nitro-1-indanone (CAS 183061-37-2, C₉H₇NO₃, MW 177.16) lacks both the C-4 fluorine and the 3,3-dimethyl groups, representing a substantially different scaffold with lower molecular complexity and different solubility characteristics . Comparatively, 4-chloro substitution would increase molecular weight by +16.5 Da relative to the 4-fluoro compound (Cl = 35.45 vs. F = 19.00) and typically raises logP by approximately 0.5–0.8 units, which may adversely affect solubility and metabolic clearance profiles [3].

Drug Design Metabolic Stability Pharmacokinetics

Geminal 3,3-Dimethyl Substitution: Conformational Restriction and Metabolic Shielding vs. Unsubstituted and 2,2-Dimethyl Regioisomers

The 3,3-dimethyl substitution creates a quaternary carbon adjacent to the C-1 ketone, which (i) eliminates the possibility of enolization toward the C-2 position, (ii) restricts conformational flexibility of the cyclopentenone ring, and (iii) shields the adjacent C-4 position from metabolic oxidation . In contrast, the 2,2-dimethyl regioisomer 2,2-dimethyl-4-nitro-2,3-dihydro-1H-inden-1-one (CAS 1422700-78-4, C₁₁H₁₁NO₃, MW 205.21) places the gem-dimethyl on the α-carbon of the ketone, significantly increasing steric hindrance around the carbonyl and altering its reactivity in nucleophilic additions and condensations . The unsubstituted indanone 4-fluoro-2,3-dihydro-1H-inden-1-one (CAS 699-99-0, C₉H₇FO, MW 150.15, mp 72-76 °C) has a melting point substantially lower than the target compound, indicating different crystal packing and potentially different solubility properties . The 3,3-dimethyl substitution pattern has been specifically employed in pharmaceutical intermediates to provide metabolic shielding at positions adjacent to the quaternary center [1].

Conformational Analysis Metabolic Stability Synthetic Chemistry

Orthogonal Functional Group Architecture: Nitro, Fluoro, and Ketone Handles Enable Sequential Derivatization

The target compound presents three synthetically addressable functional groups with orthogonal reactivity: (1) the C-7 nitro group is reducible to a primary amine (catalytic hydrogenation, SnCl₂, or Fe/HCl) for amide coupling or diazotization chemistry; (2) the C-4 aryl fluoride can undergo nucleophilic aromatic substitution (SNAr) with amines or alkoxides under appropriate conditions; (3) the C-1 ketone is available for reductive amination, Grignard addition, or Wittig olefination [1]. This orthogonal architecture contrasts with simpler indanone building blocks such as 4-nitroindanone (CAS 24623-25-4, C₉H₇NO₃, MW 177.16) or 4-fluoro-1-indanone (CAS 699-99-0), each of which carries only one functional handle beyond the ketone . For example, 4-nitroindanone has been used to prepare ninhydrins via microwave-assisted oxidation and thiosemicarbazone derivatives with anti-Trypanosoma cruzi activity, demonstrating the synthetic versatility of the nitro-indanone motif . The target compound expands this versatility by incorporating the fluorine substituent, which can further modulate biological target interactions or serve as an ¹⁸F radiolabeling site for PET imaging applications [2].

Organic Synthesis Medicinal Chemistry Building Block

Nitro Group as a Latent Amine: Comparative Reduction Potential and Downstream Diversification

The 7-nitro group functions as a latent primary amine, enabling access to 7-amino-4-fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one upon reduction. This transformation is strategically significant because the amino-indanone scaffold is a privileged substructure in numerous bioactive molecules, including the EED inhibitor class where 7-fluoro-2,3-dihydro-1H-inden-1-yl motifs are coupled to elaborated amine fragments [1]. In patented syntheses of 3,3-dimethyl-6-nitro-1-indanone analogs, reduction of the nitro group to the corresponding amine with Pd(OH)₂/C under H₂ atmosphere in methanol proceeds quantitatively, enabling subsequent amide bond formation or reductive amination . The C-7 nitro group in the target compound is electronically differentiated from C-4/C-5/C-6 nitro isomers due to its peri relationship with the ketone, which can alter the reduction rate and selectivity when milder reducing agents are employed [2]. Comparing to the des-nitro, 4-fluoro-3,3-dimethyl analog (CAS 1501959-50-7, C₁₁H₁₁FO, MW 178.20), the target compound is heavier by +45.00 Da and provides a synthetic entry point to nitrogen-containing derivatives that the des-nitro analog cannot access without additional functionalization steps .

Reduction Chemistry Amino-Indanone Synthesis Bioisostere Strategy

Recommended Application Scenarios for 4-Fluoro-3,3-dimethyl-7-nitro-2,3-dihydro-1H-inden-1-one Based on Quantitative Differentiation Evidence


Medicinal Chemistry Scaffold Diversification: Sequential Derivatization of Three Orthogonal Handles

In drug discovery programs requiring efficient exploration of chemical space around an indanone core, the target compound provides three sequentially addressable functional groups (7-NO₂ → NH₂ for amide couplings; 4-F for SNAr diversification; C-1 ketone for reductive amination or Grignard chemistry) on a conformationally restricted scaffold shielded by the 3,3-dimethyl group [1]. This architecture enables a three-dimensional diversification matrix without protecting-group interconversions, directly supporting fragment-based lead optimization and SAR campaigns where the indanone motif is a privileged pharmacophore, as evidenced by its presence in EED inhibitors, anti-inflammatory agents, and CNS-targeted compounds [1][2].

Fluorinated Probe Synthesis for ¹⁹F NMR and Potential ¹⁸F PET Tracer Development

The C-4 fluorine atom provides a built-in ¹⁹F NMR spectroscopic handle for monitoring reactions, assessing purity, and studying protein-ligand interactions in drug discovery. With appropriate radiochemistry development, the aryl fluoride position could theoretically serve as a site for ¹⁸F isotopic labeling to generate PET imaging probes, leveraging the well-established role of fluorinated indanone derivatives in developing imaging agents for monoamine oxidase B (MAO-B) and other CNS targets [3]. This dual analytical/imaging utility is not available from des-fluoro analogs.

One-Step Access to 7-Amino-4-fluoro-3,3-dimethyl-1-indanone for Amide Library Synthesis

Catalytic hydrogenation of the 7-nitro group provides direct, atom-economical access to the corresponding 7-amino derivative, a versatile intermediate for amide, sulfonamide, and urea library synthesis . This one-step transformation eliminates the need for a separate nitration step that would be required if starting from the des-nitro 4-fluoro-3,3-dimethyl analog (CAS 1501959-50-7), reducing a two-step nitration-reduction sequence to a single reduction. For high-throughput medicinal chemistry workflows, this time and cost savings directly impacts project timelines and compound collection expansion rates.

Electronic Modulation Studies: 7-Nitro vs. Alternative Nitro Regioisomers in SAR Exploration

For structure-activity relationship studies investigating electronic effects on biological target engagement, the 7-nitro isomer offers a distinct electronic environment compared to the more common 4-nitro, 5-nitro, or 6-nitro indanone regioisomers. The peri relationship between the 7-nitro group and the C-1 ketone creates unique through-space electronic interactions that can modulate the carbonyl's hydrogen-bond acceptor properties and the overall dipole moment of the scaffold [4]. Direct procurement of the 7-nitro isomer enables rapid inclusion of this regioisomer in screening cascades without requiring in-house nitration optimization and isomer separation.

Quote Request

Request a Quote for 4-Fluoro-3,3-dimethyl-7-nitro-2,3-dihydro-1H-inden-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.